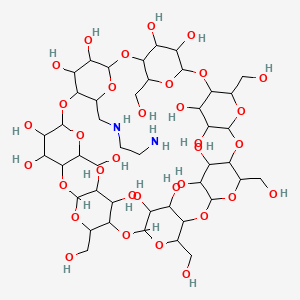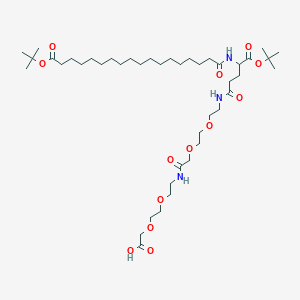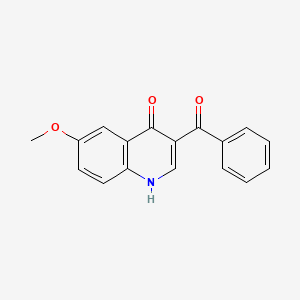
2-Amino-2-(furan-2-YL)ethan-1-OL hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-2-(furan-2-yl)ethan-1-ol hydrochloride is a chemical compound with the molecular formula C6H10ClNO2. It is a derivative of furan, a heterocyclic organic compound, and contains both amino and hydroxyl functional groups. This compound is often used in research and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Amino-2-(furan-2-yl)ethan-1-ol hydrochloride can be synthesized through the reduction of furan derivatives. One common method involves the reaction of furan with ammonia and hydrogen in the presence of a ruthenium catalyst supported on aluminum oxide (Ru/Al2O3). The reaction is typically carried out at a temperature of 140°C for 2 hours, resulting in the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale catalytic hydrogenation processes. The use of high-pressure reactors and continuous flow systems ensures efficient and consistent production of the compound. The reaction conditions are optimized to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-2-(furan-2-yl)ethan-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols or amines.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Furan-2-carbaldehyde or furan-2-carboxylic acid.
Reduction: 2-Amino-2-(furan-2-yl)ethanol.
Substitution: Various alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
2-Amino-2-(furan-2-yl)ethan-1-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of fine chemicals, agrochemicals, and other industrial products
Mecanismo De Acción
The mechanism of action of 2-Amino-2-(furan-2-yl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate biological processes and lead to the compound’s observed effects .
Comparación Con Compuestos Similares
2-Amino-2-(furan-2-yl)ethan-1-ol hydrochloride can be compared with other similar compounds, such as:
2-Amino-1-(furan-2-yl)ethan-1-one hydrochloride: This compound has a ketone group instead of a hydroxyl group, leading to different chemical reactivity and applications.
1-(Furan-2-yl)ethan-1-ol:
2-Amino-1-(furan-2-yl)ethanol: Similar to the target compound but without the hydrochloride salt form, affecting its solubility and stability.
The unique combination of amino and hydroxyl groups in this compound makes it a versatile compound with diverse applications in various fields.
Propiedades
Fórmula molecular |
C6H10ClNO2 |
|---|---|
Peso molecular |
163.60 g/mol |
Nombre IUPAC |
2-amino-2-(furan-2-yl)ethanol;hydrochloride |
InChI |
InChI=1S/C6H9NO2.ClH/c7-5(4-8)6-2-1-3-9-6;/h1-3,5,8H,4,7H2;1H |
Clave InChI |
GCJZMVDWTJHFJU-UHFFFAOYSA-N |
SMILES canónico |
C1=COC(=C1)C(CO)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-{4-[4-({1-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}carbonyl)piperazin-1-yl]phenyl}ethanone](/img/structure/B12504691.png)
methyl}-2-methylpropane-2-sulfinamide](/img/structure/B12504698.png)



![3-methyl-N-phenyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B12504745.png)
![4,7-Bis(4-(tert-butyl)phenyl)-2-isobutyl-2H-benzo[d][1,2,3]triazole](/img/structure/B12504747.png)
![2-Pyridin-2-ylpyridine;quinoxalino[2,3-f][1,10]phenanthroline;ruthenium(2+);dichloride](/img/structure/B12504748.png)

![2-(2-{Bis[3,5-bis(trifluoromethyl)phenyl]phosphanyl}phenyl)-4-tert-butyl-4,5-dihydro-1,3-oxazole](/img/structure/B12504754.png)

![2,2'-sulfanediylbis(7-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one)](/img/structure/B12504761.png)
